molecular formula C21H15Br2ClN2O3 B1683124 [6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride CAS No. 174230-05-8

[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride

Cat. No.: B1683124
CAS No.: 174230-05-8
M. Wt: 538.6 g/mol
InChI Key: MUDCDMMNYVJLEB-UHFFFAOYSA-N
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Description

TH9402, also known as 4,5-dibromorhodamine 123, is a dibrominated rhodamine derivative. It is a potent photosensitizer used in photodynamic therapy. This compound is known for its ability to selectively accumulate in certain cells and induce cell death upon activation by light. TH9402 has shown promise in various medical applications, particularly in the treatment of hematologic malignancies and other cancers .

Preparation Methods

The synthesis of TH9402 involves the bromination of rhodamine 123. The process typically includes the following steps:

Industrial production methods for TH9402 are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

TH9402 undergoes several types of chemical reactions, including:

    Photodynamic Reactions: Upon exposure to light of a specific wavelength (514 nm), TH9402 generates reactive oxygen species (ROS) such as singlet oxygen and free radicals.

    Apoptosis Induction: TH9402 triggers apoptosis in target cells through the activation of caspase-dependent and caspase-independent pathways.

Common reagents and conditions used in these reactions include visible light for photodynamic activation and various assays to measure apoptosis and cell death .

Scientific Research Applications

TH9402 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TH9402 involves its selective accumulation in target cells and subsequent activation by light. Upon activation, TH9402 generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death. The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. This involves the release of pro-apoptotic factors from mitochondria and the activation of caspases .

Comparison with Similar Compounds

TH9402 is unique among photosensitizers due to its selective accumulation in target cells and its ability to induce cell death through multiple pathways. Similar compounds include other rhodamine derivatives and photosensitizers used in photodynamic therapy, such as:

TH9402 stands out due to its high efficacy in selectively targeting and killing cancer cells while sparing normal cells .

Properties

IUPAC Name

[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDCDMMNYVJLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4Br)N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Reactant of Route 2
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Reactant of Route 3
Reactant of Route 3
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Reactant of Route 4
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Reactant of Route 5
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Reactant of Route 6
Reactant of Route 6
[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride

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